molecular formula C24H23N5O2 B2613086 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide CAS No. 897614-91-4

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Cat. No. B2613086
CAS RN: 897614-91-4
M. Wt: 413.481
InChI Key: OMTCNTCWBULAJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrazole ring, the methoxyphenyl group, and the diphenylpropanamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The methoxyphenyl and diphenylpropanamide groups may also undergo certain reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

a. Anticancer Agents: 1,2,3-Triazoles have demonstrated anticancer properties. By modifying the substituents on the triazole ring, scientists can create derivatives with enhanced cytotoxicity against cancer cells. Investigating the antiproliferative effects of this compound could lead to novel cancer therapies.

b. Antibacterial and Antifungal Agents: The 1,2,3-triazole unit has been incorporated into antibiotics and antifungal drugs. Researchers have synthesized derivatives with improved efficacy against bacterial and fungal infections. Studying the antimicrobial potential of this compound may reveal new leads for combating drug-resistant pathogens.

c. Anti-Inflammatory Compounds: Inflammation plays a crucial role in various diseases. 1,2,3-Triazoles have been explored as anti-inflammatory agents. Investigating the anti-inflammatory activity of this compound could contribute to the development of novel treatments for inflammatory disorders.

Computational Chemistry

Quantum computational investigations have explored the vibrational properties and electronic structure of related compounds . Understanding the electronic transitions and vibrational modes of this compound can guide experimental studies and aid in predicting its behavior.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety measures should be taken when handling this compound to avoid exposure and potential harm .

Future Directions

Given the diverse biological activities exhibited by tetrazole-containing compounds, this compound could be of interest in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-31-21-14-12-20(13-15-21)29-23(26-27-28-29)17-25-24(30)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTCNTCWBULAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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